5-Nitro-3-phenyl-1H-indazole

Vue d'ensemble

Description

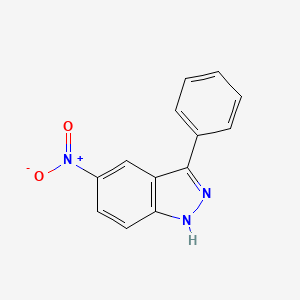

5-Nitro-3-phenyl-1H-indazole: is an organic compound belonging to the class of indazoles. Indazoles are heterocyclic aromatic compounds characterized by a pyrazole ring fused to a benzene ring. The presence of a nitro group at the 5-position and a phenyl group at the 3-position of the indazole ring makes this compound unique. It is of significant interest in medicinal chemistry due to its potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-3-phenyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzaldehyde with phenylhydrazine under acidic conditions to form the corresponding hydrazone, which then undergoes cyclization to yield the indazole core. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Nitro-3-phenyl-1H-indazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Electrophilic Substitution: The indazole ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The nitro group can be displaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

- Reduction of the nitro group yields 5-amino-3-phenyl-1H-indazole.

- Electrophilic substitution reactions yield various substituted indazoles depending on the electrophile used.

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have investigated the anticancer potential of 5-nitro-3-phenyl-1H-indazole derivatives. For instance, a series of indazole derivatives were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. One compound demonstrated an IC50 value of 5.15 µM against the K562 cell line, indicating promising selective toxicity towards cancer cells compared to normal cells .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activities. A recent synthesis of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole derivatives showed significant antibacterial and antifungal activities. For example, certain derivatives exhibited IC50 values ranging from 0.105 to 0.513 μmol/mL in DPPH assays, indicating strong antioxidant capabilities alongside their antimicrobial effects .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the pharmacological properties of this compound derivatives. Research has shown that specific substitutions on the indazole ring can significantly enhance biological activity. For example, fluorine substituents at various positions on the benzene ring were found to influence anticancer activity, with certain configurations yielding superior results against Hep-G2 cells .

Synthesis and Derivative Development

The synthesis of this compound typically involves several key steps, including reactions with aniline derivatives to produce various carboxamide derivatives. The resulting compounds have been characterized for their biological activities, leading to discoveries of novel therapeutic agents with enhanced efficacy .

Case Study: Antitumor Activity Evaluation

In a study evaluating a series of 5-nitroindazole derivatives, researchers reported that certain compounds displayed remarkable inhibition against tumor growth in xenograft models. For instance, one derivative achieved nearly complete tumor growth inhibition in an FGFR1-amplified xenograft model at a dose of 10 mg/kg/day . This illustrates the potential of these compounds in targeted cancer therapies.

Case Study: Antioxidant and Antimicrobial Activities

Another study highlighted the synthesis of novel derivatives that not only exhibited strong antibacterial properties but also showed significant antioxidant activity with IC50 values indicating effective free radical scavenging capabilities . This dual functionality suggests that these compounds could be developed into multifaceted therapeutic agents.

Data Table: Summary of Biological Activities

| Compound Name | Activity Type | IC50 Value (µM) | Notable Features |

|---|---|---|---|

| Compound 6o | Anticancer | 5.15 | Selective against K562 cell line |

| Compound 5b | Antibacterial | 0.105 | Exceptional antibacterial efficacy |

| Compound 5k | Antioxidant | 0.124 | Significant antioxidant activity |

| Compound 5j | Antitumor | Not specified | Effective in xenograft models |

Mécanisme D'action

The biological activity of 5-Nitro-3-phenyl-1H-indazole is primarily due to its ability to interact with specific molecular targets. For instance, it can inhibit enzymes such as nitric oxide synthase, which plays a role in inflammation and immune response. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparaison Avec Des Composés Similaires

5-Nitroindazole: Similar structure but lacks the phenyl group at the 3-position.

3-Phenyl-1H-indazole: Lacks the nitro group at the 5-position.

5-Amino-3-phenyl-1H-indazole: The amino derivative of 5-Nitro-3-phenyl-1H-indazole.

Uniqueness: this compound is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications.

Activité Biologique

5-Nitro-3-phenyl-1H-indazole is a compound of significant interest due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article reviews the synthesis, mechanisms of action, and biological evaluations of this compound, drawing from various research studies and findings.

Synthesis and Structural Characteristics

This compound can be synthesized through several methods involving the reaction of phenylhydrazine with appropriate carbonyl compounds. The presence of the nitro group at the 5-position enhances its reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial and antifungal properties. A study reported the synthesis of derivatives that showed strong antibacterial effects, particularly against Gram-positive bacteria. For instance, compound 5b demonstrated exceptional efficacy against Staphylococcus aureus, while compounds 5k, 5p, and 5q displayed significant antifungal potential against Candida species .

2. Antioxidant Activity

The antioxidant potential of this compound has been assessed using DPPH and ABTS assays. The IC50 values ranged from to for DPPH and to for ABTS assays, indicating a promising capacity to scavenge free radicals .

3. Anticancer Activity

The anticancer properties of this compound derivatives have been evaluated in various cancer cell lines. Notably, studies have shown that these compounds can inhibit cell proliferation in human cancer cells such as A549 (lung adenocarcinoma) and HT-29 (colorectal cancer). The mechanism involves the induction of apoptosis through the generation of reactive intermediates that disrupt cellular functions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

- Tyrosine Kinase Inhibition : The compound acts as a tyrosine-protein kinase inhibitor, which plays a crucial role in signaling pathways associated with cell proliferation and survival .

Case Studies

Several studies have highlighted the therapeutic potential of this compound derivatives:

- Antibacterial Study : A series of derivatives were synthesized and tested against various bacterial strains. Compound 5b showed a minimum inhibitory concentration (MIC) as low as against resistant strains of Staphylococcus aureus .

- Antioxidant Evaluation : The antioxidant activity was quantified using both DPPH and ABTS assays, confirming that modifications in the structure significantly enhance the scavenging ability .

- Anticancer Research : In vitro studies demonstrated that certain derivatives significantly reduced cell viability in A549 cells by inducing apoptosis through oxidative stress mechanisms .

Data Summary

| Activity Type | IC50 Values (μmol/mL) | Notable Compounds |

|---|---|---|

| Antibacterial | (Compound 5b) | 5b |

| Antifungal | (Compound 5k) | 5k |

| Antioxidant | DPPH: | Various derivatives |

| ABTS: | Various derivatives |

Propriétés

IUPAC Name |

5-nitro-3-phenyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)10-6-7-12-11(8-10)13(15-14-12)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLYDYMVKAGVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347042 | |

| Record name | 5-Nitro-3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293758-67-5 | |

| Record name | 5-Nitro-3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of 1-Methyl-5-nitro-3-phenyl-1H-indazole and how does it arrange itself in solid state?

A1: The crystal structure of 1-Methyl-5-nitro-3-phenyl-1H-indazole, a derivative of 5-Nitro-3-phenyl-1H-indazole, reveals key structural insights. [] The asymmetric unit comprises two independent molecules. Notably, the indazole ring system and the nitro group exhibit near coplanarity within each molecule. [] The crystal packing is stabilized by C—H⋯O hydrogen bonds, forming linear zigzag tapes along the c-axis. Additionally, π–π stacking interactions between molecules contribute to the overall three-dimensional framework along the b-axis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.